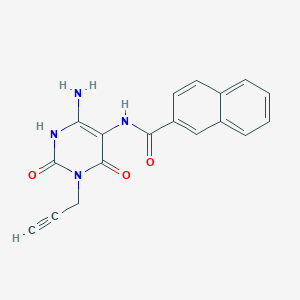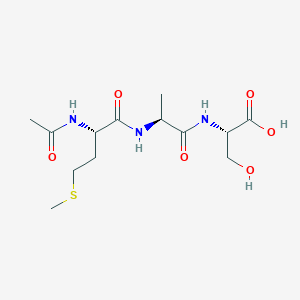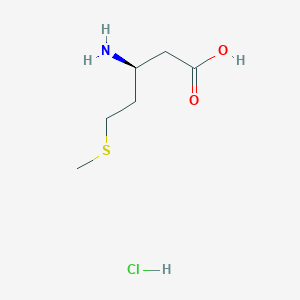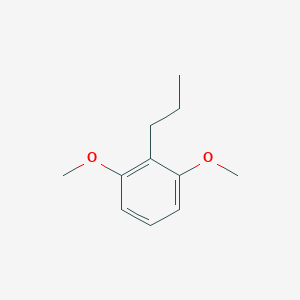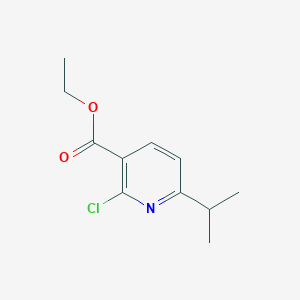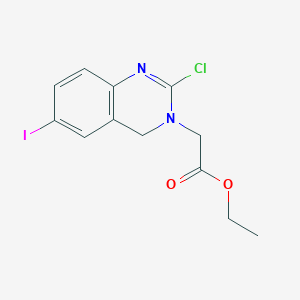
Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate is an organic compound that is widely used in scientific research. It is a quinazolinone derivative that has shown potential as an anti-cancer agent. The compound is synthesized using a multi-step process, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate involves several pathways. It has been shown to activate the JNK signaling pathway, which leads to the induction of apoptosis in cancer cells. The compound also inhibits the activity of enzymes such as topoisomerase I and II, which are involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage, ultimately leading to cell death. Additionally, Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cancer cell survival and proliferation.
Efectos Bioquímicos Y Fisiológicos
Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory effects. The compound inhibits the production of inflammatory cytokines such as TNF-alpha and IL-6. It also inhibits the activity of COX-2, an enzyme involved in the production of prostaglandins, which are involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate is its specificity for cancer cells. It has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. However, one of the limitations of the compound is its solubility. Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate is poorly soluble in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the investigation of the compound's potential as a treatment for other diseases, such as inflammatory diseases and neurodegenerative diseases. Additionally, research could focus on the development of more soluble derivatives of Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate, which could improve its efficacy as a cancer treatment.
Métodos De Síntesis
The synthesis of Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate involves a multi-step process. The first step is the synthesis of 2-chloro-6-iodoquinazoline, which is achieved by reacting 2-chloro-6-nitroquinazoline with sodium iodide and a reducing agent such as iron powder. The resulting 2-chloro-6-iodoquinazoline is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate.
Aplicaciones Científicas De Investigación
Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound works by inducing apoptosis, or programmed cell death, in cancer cells. It also inhibits the activity of enzymes involved in cancer cell proliferation and angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.
Propiedades
IUPAC Name |
ethyl 2-(2-chloro-6-iodo-4H-quinazolin-3-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClIN2O2/c1-2-18-11(17)7-16-6-8-5-9(14)3-4-10(8)15-12(16)13/h3-5H,2,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLCWNWOFSPPTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CC2=C(C=CC(=C2)I)N=C1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClIN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10557015 |
Source


|
| Record name | Ethyl (2-chloro-6-iodoquinazolin-3(4H)-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10557015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate | |
CAS RN |
116027-13-5 |
Source


|
| Record name | Ethyl (2-chloro-6-iodoquinazolin-3(4H)-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10557015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

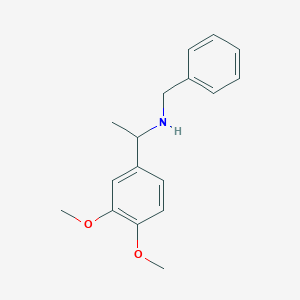
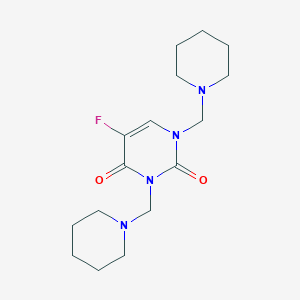
![Benzo[b]thiophen-3-amine](/img/structure/B172997.png)

![11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B173001.png)

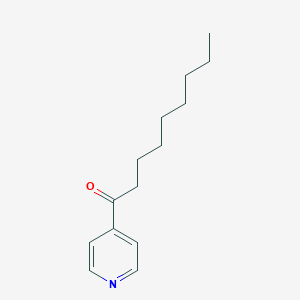
![8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B173012.png)
![N-[4-(phenylsulfamoyl)phenyl]acetamide](/img/structure/B173019.png)
